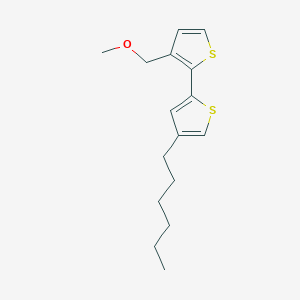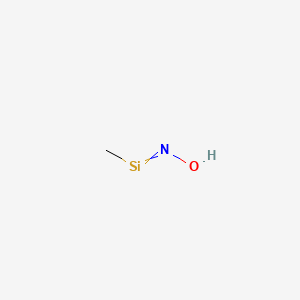
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid is a selenium-containing heterocyclic compound. Selenium is an essential trace element known for its antioxidant properties and its role in various biological processes. The incorporation of selenium into organic compounds often imparts unique chemical and biological properties, making such compounds of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid typically involves the cyclization of appropriate selenium-containing precursors. One common method involves the reaction of butylamine with a selenium-containing carbonyl compound under acidic conditions to form the selenazolidine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can lead to a variety of selenium-containing derivatives.
Applications De Recherche Scientifique
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research into its potential therapeutic effects, particularly in cancer and cardiovascular diseases, is ongoing.
Industry: It is explored for use in materials science, particularly in the development of novel catalysts and electronic materials.
Mécanisme D'action
The mechanism of action of (4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular redox balance and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: Another selenium-containing amino acid used in various biological studies.
Selenazolidine derivatives: Other derivatives of selenazolidine with different substituents on the ring.
Uniqueness
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The butyl group and the selenazolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
923600-95-7 |
|---|---|
Formule moléculaire |
C8H15NO2Se |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
(4S)-2-butyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2Se/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7?/m1/s1 |
Clé InChI |
LKGGPRHJPPDEDX-ULUSZKPHSA-N |
SMILES isomérique |
CCCCC1N[C@H](C[Se]1)C(=O)O |
SMILES canonique |
CCCCC1NC(C[Se]1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)

![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)

![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)

![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)

![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)
![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)
![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)
